molecular formula C17H20N2O2 B1318054 N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide CAS No. 954256-46-3

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

Cat. No. B1318054
M. Wt: 284.35 g/mol
InChI Key: VGMSHPNSJXBLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide, also known as EMPA, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol. EMPA has been used in the synthesis of a range of compounds, and its mechanism of action has been studied in several biochemical and physiological experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide involves the reaction of 4-amino-2-methylphenol with 4-ethylphenol in the presence of sodium hydroxide to form 4-(2-methyl-4-aminophenoxy)phenol. This intermediate is then reacted with chloroacetyl chloride to form N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide.

Starting Materials
4-amino-2-methylphenol, 4-ethylphenol, sodium hydroxide, chloroacetyl chloride

Reaction
Step 1: Dissolve 4-amino-2-methylphenol (1.0 g) and 4-ethylphenol (1.2 g) in 20 mL of ethanol., Step 2: Add sodium hydroxide (0.5 g) to the mixture and stir for 30 minutes at room temperature., Step 3: Heat the mixture to reflux for 2 hours., Step 4: Cool the mixture to room temperature and filter the precipitate., Step 5: Wash the precipitate with water and dry it under vacuum to obtain 4-(2-methyl-4-aminophenoxy)phenol (1.5 g)., Step 6: Dissolve 4-(2-methyl-4-aminophenoxy)phenol (1.0 g) in 10 mL of dichloromethane., Step 7: Add chloroacetyl chloride (1.2 g) dropwise to the mixture and stir for 2 hours at room temperature., Step 8: Pour the mixture into water and extract with dichloromethane., Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 10: Purify the residue by column chromatography to obtain N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (0.8 g).

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a range of compounds, including antifungal agents, insecticides, and anti-inflammatory drugs. N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has also been used as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other mediators of inflammation.

Mechanism Of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has been studied in several biochemical and physiological experiments. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other mediators of inflammation. N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has been shown to bind to the active site of COX-2, preventing the binding of arachidonic acid and thus blocking the production of prostaglandins.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide have been studied in a variety of experiments. It has been found to inhibit the synthesis of prostaglandins and other mediators of inflammation, leading to decreased inflammation. In addition, N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has been found to reduce pain and swelling in animal models of arthritis. It has also been found to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.

Advantages And Limitations For Lab Experiments

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in water and ethanol, making it easy to handle and use in experiments. In addition, it is relatively inexpensive and widely available. However, N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has some limitations for use in laboratory experiments. It is a relatively weak inhibitor of COX-2, and its effects on inflammation may be limited. In addition, its effects on nitric oxide production may be short-lived.

Future Directions

There are several potential future directions for research using N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide. It could be used to develop new compounds with improved COX-2 inhibition, as well as compounds with improved anti-inflammatory and analgesic effects. It could also be used to develop compounds with improved nitric oxide regulation, which could be used to treat hypertension. In addition, N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide could be used in combination with other compounds to develop novel therapies for a range of conditions. Finally, N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide could be used to study the biochemical and physiological effects of COX-2 inhibition in more detail, which could lead to a better understanding of the role of inflammation in disease.

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(4-ethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-13-4-7-15(8-5-13)21-11-17(20)19-16-9-6-14(18)10-12(16)2/h4-10H,3,11,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMSHPNSJXBLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

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